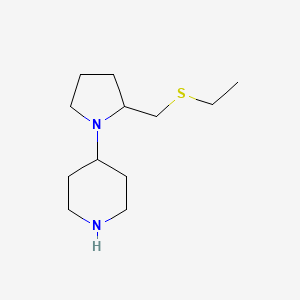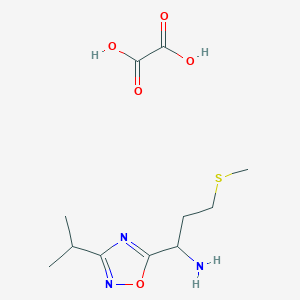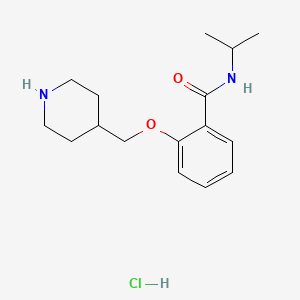
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine
Übersicht
Beschreibung
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine (ETMPP) is a synthetic organic compound belonging to the piperidine family of compounds. It is a colorless, odorless and non-toxic substance with a molecular weight of 214.32 g/mol. ETMPP is a versatile compound that has been used in a variety of scientific and industrial applications. In recent years, its use in biomedical research has been increasing due to its ability to modulate biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
- Piperidine derivatives are studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations are used to investigate the adsorption behaviors of these derivatives on metal surfaces (Kaya et al., 2016).
Synthesis Methods
- A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine is proposed, demonstrating its importance in medicinal chemistry (Smaliy et al., 2011).
Anti-Tumor Activity
- Piperidine derivatives exhibit mild activity against human tumor cells, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).
Structure-Reactivity Correlation
- The reactions of pyrrolidine with various compounds are studied, revealing insights into their kinetic and mechanistic aspects (Castro et al., 1997).
Antimycobacterial Activity
- Spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition show significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).
[3+2] Cycloaddition Studies
- Pyrrolidines synthesis via [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene is investigated for potential applications in medicine and industry (Żmigrodzka et al., 2022).
Unique Coordination Chemistry
- The coordination chemistry of copper with N,N,O-donor Schiff-base ligands, including piperidine derivatives, is explored to understand the influence of different substituents on chemical properties (Majumder et al., 2016).
Anti-Microbial and Anti-Fungal Activities
- Monoterpene derivatives, including pyrrolidine, demonstrate significant anti-microbial and anti-fungal properties, relevant to pharmaceutical applications (Masila et al., 2020).
Eigenschaften
IUPAC Name |
4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2S/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMRHSYPVDLGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)

![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406801.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
![1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1406806.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)